molecular formula C16H21N3O2S B2875875 2,5-dimethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)furan-3-carboxamide CAS No. 1795194-01-2

2,5-dimethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)furan-3-carboxamide

Cat. No.: B2875875
CAS No.: 1795194-01-2
M. Wt: 319.42
InChI Key: KRSLJZOHYDHJPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)furan-3-carboxamide is a complex organic compound that features a furan ring, a thiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-3-carboxamide core, followed by the introduction of the thiazole and piperidine moieties. Common reagents used in these reactions include thionyl chloride, piperidine, and various thiazole derivatives. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan, thiazole, or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

2,5-dimethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)furan-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It may be used in the production of specialty chemicals, polymers, and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)furan-3-carboxamide
  • Thiazole derivatives : Known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
  • Piperidine derivatives : Often used in pharmaceuticals for their psychoactive and analgesic effects.
  • Furan derivatives : Commonly used in organic synthesis and materials science.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2,5-dimethyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-11-8-14(12(2)21-11)15(20)18-9-13-4-3-6-19(10-13)16-17-5-7-22-16/h5,7-8,13H,3-4,6,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSLJZOHYDHJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2CCCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.